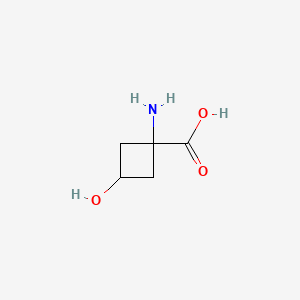

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQBVNDAVKXWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 1-amino-3-hydroxycyclobutane-1-carboxylic acid. Particular emphasis is placed on the distinct characteristics of its cis and trans isomers, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Significance of Constrained Amino Acids in Drug Design

In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy for the design of novel therapeutics. By incorporating rigid scaffolds, such as the cyclobutane ring, into amino acid structures, researchers can pre-organize the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity, improved selectivity for the biological target, and increased metabolic stability compared to more flexible, linear analogues. This compound, with its stereochemically defined amino, hydroxyl, and carboxylic acid functionalities, represents a versatile building block for the synthesis of peptidomimetics, small molecule inhibitors, and, more recently, as a component in targeted protein degradation (TPD) technologies like proteolysis-targeting chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound exists as two diastereomers: cis and trans, which exhibit distinct spatial arrangements of their functional groups and, consequently, different chemical and biological properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| LogP (Partition Coefficient) | -3.8 (for cis-isomer) | [2] |

| Polar Surface Area | 84 Ų (for cis-isomer) | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

The low LogP value of the cis-isomer highlights its high hydrophilicity, a key factor influencing its pharmacokinetic profile.[2]

Stereoisomerism: cis vs. trans

The relative orientation of the amino and hydroxyl groups on the cyclobutane ring defines the cis and trans isomers. This stereochemical difference is critical as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets. The cis-(1s,3s) configuration places the amino and hydroxyl groups on the same face of the cyclobutane ring.[2] This arrangement can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. The trans isomer, with these groups on opposite faces, adopts a more extended conformation.

Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

The synthesis of these constrained amino acids often involves multi-step sequences that require careful control of stereochemistry.

Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

A patented synthetic route for the cis-isomer has been developed as it is a key intermediate in the production of the PET imaging agent, 18F-FACBC.[2] The general strategy involves the use of protecting groups to manage the reactivity of the functional groups during the synthesis.

Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid (Illustrative)

This protocol is based on a general strategy involving protected intermediates.[2]

Step 1: Benzyl Protection of the Hydroxyl Group

Starting from an appropriately substituted cyclobutane precursor, such as 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride.

Step 2: Catalytic Debenzylation

The benzyl protecting group is removed via catalytic hydrogenolysis.

-

Reagents: 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester, Palladium on carbon (10-12% Pd-C), Ethanol, Acetic Acid.

-

Procedure:

-

Dissolve the benzyl-protected intermediate in ethanol.

-

Acidify the solution to a pH of approximately 3 with acetic acid.

-

Add 10-12% (by weight of substrate) of palladium on carbon catalyst.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

The reaction is monitored by a suitable method (e.g., TLC or LC-MS) and can take 2-4 days for completion.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure to yield the debenzylated product.

-

Step 3: Deprotection of Amino and Carboxylic Acid Groups

The final deprotection steps involve the hydrolysis of the ethyl ester and the removal of the Boc protecting group.

-

Ethyl Ester Hydrolysis: The ethyl ester is cleaved under basic conditions, for example, by stirring with sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.

-

Boc Deprotection: The N-Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with hydrochloric acid.

Purification: The final product is typically purified by ion-exchange chromatography or crystallization.

Caption: Synthetic pathway for cis-isomer.

Synthesis of trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

Conceptual Workflow: Synthesis of trans-Isomer

Caption: Conceptual workflow for trans-isomer synthesis.

This approach would start with a cis-configured protected cyclobutanol derivative. A Mitsunobu reaction with a carboxylic acid, followed by hydrolysis of the resulting ester, would yield the trans-alcohol. Subsequent deprotection of the amino and carboxylic acid functionalities would provide the final trans product.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure and stereochemistry of the isomers. The coupling constants between the protons on the cyclobutane ring can provide information about their relative stereochemistry. While specific spectral data for the title compound is not widely published, data for related compounds can provide expected chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohol and carboxylic acid) | 3500-2500 (broad) |

| N-H (amine) | 3400-3250 |

| C=O (carboxylic acid) | 1725-1700 |

| C-O | 1320-1210 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Acidity Constants (pKa)

The pKa values of the amino and carboxylic acid groups are important for understanding the ionization state of the molecule at physiological pH. For the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid was found to be 2.80 for both isomers, while the pKa of the amino group was 8.46 for one isomer and 8.77 for the other, suggesting that the stereochemistry can influence the basicity of the amine.[3]

Chemical Reactivity and Synthetic Applications

The three functional groups of this compound—the amino group, the hydroxyl group, and the carboxylic acid—provide multiple handles for chemical modification.

-

Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation. It is a key site for peptide bond formation.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, allowing for a wide range of derivatization.

-

Hydroxyl Group: The secondary alcohol can be oxidized, esterified, or used as a nucleophile in various reactions.

The cyclobutane ring itself is relatively stable but possesses some ring strain, which can influence the reactivity of the appended functional groups compared to acyclic analogues.[4]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry.

Peptidomimetics

Incorporation of this constrained amino acid into peptides can induce specific secondary structures, such as β-turns, and can improve resistance to enzymatic degradation.

Small Molecule Inhibitors

The rigid cyclobutane scaffold can be used to position pharmacophoric groups in a precise orientation for optimal interaction with a target protein's binding site.

Targeted Protein Degradation (TPD)

There is growing interest in using small, rigid molecules as components of PROTACs. This compound, with its multiple points for chemical modification, is a potential candidate for use as a linker component in PROTAC design, connecting the target protein binder to the E3 ligase ligand. While direct use of this specific molecule in published PROTACs is not yet widely reported, the general class of amino acids is being explored for this purpose.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. The distinct stereochemical and conformational properties of its cis and trans isomers offer a means to fine-tune the pharmacological profile of drug candidates. Further exploration of the synthesis and biological activity of derivatives of this constrained amino acid is warranted and holds promise for the development of new medicines.

References

The Architectural Nuances of a Constrained Scaffold: A Technical Guide to the Stereoisomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the structure, stereochemistry, and potential applications of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. As a constrained amino acid analogue, this molecule offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry for the development of novel therapeutics.

Introduction: The Significance of Conformational Constraint in Drug Design

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure, which governs its interaction with biological targets. Unnatural amino acids that introduce conformational rigidity into peptides or small molecules are valuable tools in drug discovery.[1] By reducing the entropic penalty upon binding, such constraints can lead to enhanced potency and selectivity. The cyclobutane ring, a four-membered carbocycle, serves as a bioisostere for various functionalities and provides a rigid scaffold that can improve metabolic stability and fine-tune the spatial presentation of pharmacophoric elements. This guide focuses on this compound, a molecule that combines the rigidity of the cyclobutane core with the chemical functionality of an amino acid and a hydroxyl group, making it a versatile building block for novel drug candidates.

Molecular Architecture: Understanding the Four Stereoisomers

This compound possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to four possible stereoisomers: two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups defines them as either cis (on the same face of the ring) or trans (on opposite faces).

The stereochemical designations are as follows:

-

cis-isomers:

-

(1S, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

(1R, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

-

trans-isomers:

-

(1S, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

(1R, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

The precise spatial arrangement of the functional groups in each stereoisomer is critical, as it dictates their interaction with chiral biological environments such as enzyme active sites and receptors. For instance, the cis-isomer, specifically the (1s,3s) configuration, is a key precursor in the synthesis of the positron emission tomography (PET) imaging agent ¹⁸F-FACBC, used for detecting prostate cancer metastases.[1] This highlights the profound impact of stereochemistry on biological function.

Stereoselective Synthesis: Navigating the Synthetic Landscape

General Synthetic Strategy for the cis-Isomer

A plausible synthetic route to the cis-isomer, a precursor for ¹⁸F-FACBC, involves a multi-step sequence. The rationale behind this approach is to establish the relative stereochemistry early and carry it through the synthesis.

Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Illustrative)

-

Protection: The synthesis commences with a suitably protected cyclobutane precursor, for example, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester. The Boc and benzyl groups serve to protect the amine and hydroxyl functionalities, respectively, preventing unwanted side reactions. The ethyl ester protects the carboxylic acid.

-

Debenzylation: The benzyl protecting group is removed via catalytic hydrogenolysis. This is a critical step to liberate the hydroxyl group.

-

Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol (solvent), Acetic acid.

-

Procedure: The protected cyclobutane is dissolved in ethanol, and a catalytic amount of Pd/C is added. The reaction mixture is subjected to a hydrogen atmosphere. A small amount of acetic acid can be used to maintain an acidic pH, which can influence the reaction rate. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether through the addition of hydrogen. This method is favored for its clean conversion and the ease of removing the catalyst by filtration.

-

-

Deprotection of the Amine and Carboxylic Acid: The final steps involve the removal of the Boc and ethyl ester protecting groups.

-

Ester Hydrolysis: The ethyl ester is typically hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylate salt, which is then protonated to the carboxylic acid.

-

Boc Removal: The Boc group is removed under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid).

-

Purification: The final product is purified using techniques such as ion-exchange chromatography to yield the desired cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.

-

This generalized protocol highlights the key transformations required. The synthesis of the trans-isomers would necessitate a different stereochemical approach, potentially involving an inversion of stereochemistry at either the C1 or C3 position during the synthesis.

Structural Elucidation and Characterization

The unambiguous determination of the absolute and relative stereochemistry of each isomer is paramount. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the substituents on the cyclobutane ring. The coupling constants (J-values) between protons on the ring can provide information about their dihedral angles and thus their cis or trans relationship. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons on the same face of the ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal can be obtained. This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. For chiral molecules, the use of anomalous dispersion can allow for the assignment of the absolute configuration (R/S).

Biological Significance and Applications in Drug Discovery

The constrained nature of the this compound scaffold makes it an attractive component for designing peptidomimetics and small molecule drugs. The defined orientation of the amino, hydroxyl, and carboxyl groups can be exploited to target specific binding pockets in proteins.

Peptidomimetics

Incorporation of these constrained amino acids into peptide sequences can induce specific secondary structures, such as turns or helices, which may be crucial for biological activity. This can also enhance resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.

Small Molecule Therapeutics

The cyclobutane core can serve as a rigid scaffold to present key pharmacophoric groups in a precise orientation for optimal target engagement. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino and carboxyl groups provide opportunities for further chemical modification and salt formation to improve physicochemical properties.

PET Imaging Agents

As previously mentioned, the cis-isomer is a vital precursor to ¹⁸F-FACBC. The stereochemistry of the molecule is critical for its recognition and transport by amino acid transporters, which are often upregulated in cancer cells. This specific uptake mechanism allows for the visualization of tumors using PET imaging. The differential biological activity of the stereoisomers of related fluorinated aminocyclopentane carboxylic acids as PET imaging agents further underscores the importance of stereochemistry in molecular recognition by transporters.[1]

Future Perspectives

The exploration of the chemical space occupied by the four stereoisomers of this compound is still in its early stages. A comprehensive understanding of the synthetic routes to each isomer and a systematic evaluation of their individual biological activities will be crucial for unlocking their full potential in drug discovery. Future research should focus on:

-

The development of robust and scalable stereoselective syntheses for all four stereoisomers.

-

Detailed characterization of each isomer using advanced spectroscopic and crystallographic techniques.

-

Comparative biological evaluation of the isomers in various disease models to identify stereospecific structure-activity relationships.

-

Incorporation of these building blocks into larger molecules to explore their potential in modulating protein-protein interactions and other challenging biological targets.

This systematic approach will undoubtedly pave the way for the development of novel and effective therapeutics based on this unique and promising molecular scaffold.

References

A Technical Guide to the Stereoisomers and IUPAC Nomenclature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and systematic IUPAC nomenclature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. As a conformationally constrained non-proteinogenic amino acid, this molecule and its stereoisomers are of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the principles of functional group priority, ring numbering, and stereochemical assignment (cis/trans, R/S) that govern its formal naming. We will systematically deconstruct the nomenclature for all four possible stereoisomers, providing clear structural diagrams and detailed explanations of the Cahn-Ingold-Prelog priority rules as they apply to this specific scaffold. Furthermore, this guide briefly discusses the significance of such constrained amino acids in modern drug discovery, particularly their role as peptide surrogates and building blocks for novel therapeutics, including radiopharmaceuticals for PET imaging.

Introduction: The Significance of Constrained Amino Acids

In the field of drug discovery, the use of unnatural, conformationally constrained amino acids has become a powerful strategy for designing novel therapeutics with enhanced properties.[1][2] By restricting the rotational freedom of the molecule's backbone and side chains, these unique building blocks can lock a peptide or small molecule into a specific bioactive conformation. This pre-organization can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability compared to more flexible, natural counterparts.[3][4]

This compound is a prime example of such a scaffold. Its rigid cyclobutane core introduces a defined spatial arrangement of its functional groups—an amino group, a carboxylic acid, and a hydroxyl group. This defined geometry makes it an attractive component for peptidomimetics and other small molecule inhibitors.[4] A notable application is in the synthesis of PET imaging agents, such as the fluorine-18 labeled analog, Fluciclovine (¹⁸F-FACBC), which is used for imaging in oncology.[5][6][7] An accurate and unambiguous naming system is paramount for distinguishing between its stereoisomers, as each may possess distinct biological activities and pharmacological profiles.

Foundational IUPAC Nomenclature Principles

The systematic IUPAC name for a substituted cycloalkane is derived from a clear set of rules that prioritize functional groups and ensure the lowest possible locants for all substituents. For this compound, the following principles are applied:

-

Parent Structure Identification : The core structure is a four-membered ring, so the parent name is based on "cyclobutane."

-

Principal Functional Group : According to IUPAC priority rules, the carboxylic acid (-COOH) group is the highest-priority functional group present.[8] Therefore, the molecule is named as a "carboxylic acid," with the suffix "-carboxylic acid" appended to the parent cycloalkane name.

-

Numbering the Ring : The carbon atom to which the principal functional group (the carboxylic acid) is attached is designated as locant 1 (C1). The remaining carbons are numbered around the ring to give the other substituents the lowest possible numbers. In this case, numbering in either direction results in the hydroxyl group being on carbon 3 (C3).

-

Naming Substituents : The remaining functional groups, the amino (-NH₂) and hydroxyl (-OH) groups, are treated as substituents and named using prefixes. These are "amino-" and "hydroxy-", respectively. They are placed in alphabetical order in the final name.

Applying these rules, the base name of the molecule is established as This compound .

Stereoisomerism and Absolute Configuration

The molecule possesses two chiral centers: C1 and C3. This gives rise to 2² = 4 possible stereoisomers. These isomers exist as two diastereomeric pairs (cis and trans), with each pair consisting of two enantiomers (R/S combinations).

Relative Stereochemistry: Cis and Trans Isomers

The relative orientation of the substituents on C1 and C3 determines the cis/trans designation.

-

Cis Isomer : The amino and hydroxyl groups are on the same face of the cyclobutane ring.

-

Trans Isomer : The amino and hydroxyl groups are on opposite faces of the cyclobutane ring.

Due to the puckered, or "butterfly," conformation of the cyclobutane ring, substituents can occupy quasi-axial or quasi-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the more stable conformation as it can adopt a puckered state where both bulky substituents occupy equatorial positions, minimizing steric strain.[9][10] In the trans isomer, one substituent must be axial while the other is equatorial, leading to greater transannular strain.[9]

Absolute Stereochemistry: The Cahn-Ingold-Prelog (R/S) System

To provide a complete and unambiguous name for each stereoisomer, the absolute configuration at each chiral center (C1 and C3) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]

-

At C1 (the quaternary carbon):

-

-NH₂ (Nitrogen, Z=7) - Priority 1

-

-COOH (Carbon bonded to two oxygens) - Priority 2

-

-C3 (Carbon bonded to Oxygen, Carbon, and Hydrogen) - Priority 3

-

-C2/C4 (Carbons bonded to Carbon and two Hydrogens) - Priority 4 (The path via C3 takes precedence over the path via C2/C4).

-

-

At C3 (the tertiary carbon):

-

-OH (Oxygen, Z=8) - Priority 1

-

-C1 (Carbon bonded to Nitrogen, Carbon, and Carbon) - Priority 2

-

-C2/C4 (Carbons bonded to Carbon and two Hydrogens) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

-

The Four Stereoisomers: Structures and IUPAC Names

Below is a systematic breakdown of the four stereoisomers, including their full IUPAC names and structural diagrams generated using Graphviz.

Pair 1: The cis-Diastereomers

In the cis configuration, the -NH₂ and -OH groups are on the same side of the ring.

1. (1S, 3s)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

Description: This is the enantiomer where at C1, the priority order (NH₂ → COOH → C3) proceeds in a counter-clockwise (S) direction. At C3, the priority order (OH → C1 → C2/C4) also proceeds in a counter-clockwise (s) direction. Note the use of a lowercase 's' for the pseudoasymmetric C3 center in the cis isomer.

2. (1R, 3r)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

Description: This is the enantiomer of the above structure. At C1, the priority order (NH₂ → COOH → C3) is clockwise (R). At C3, the priority order (OH → C1 → C2/C4) is also clockwise (r).

Pair 2: The trans-Diastereomers

In the trans configuration, the -NH₂ and -OH groups are on opposite sides of the ring. The C3 center is now a true chiral center, and its descriptor is capitalized (R/S).

3. (1S, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

Description: At C1, the priority order (NH₂ → COOH → C3) is counter-clockwise (S). At C3, the priority order (OH → C1 → C2/C4) is clockwise (R).

4. (1R, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid

-

Description: This is the enantiomer of the above structure. At C1, the priority order (NH₂ → COOH → C3) is clockwise (R). At C3, the priority order (OH → C1 → C2/C4) is counter-clockwise (S). The radiopharmaceutical Fluciclovine (¹⁸F-FACBC) is the fluorine-18 substituted version of this specific stereoisomer.[6][7]

Synthesis and Application Insights

Synthetic Considerations

The stereocontrolled synthesis of substituted cyclobutanes is a non-trivial challenge in organic chemistry. Methods often start from commercially available cyclobutanone derivatives, followed by stereoselective additions and functional group manipulations. For example, the synthesis of the precursor for anti-[¹⁸F]FACBC (the trans isomer) has been optimized to achieve high stereoselectivity, which is crucial for its biological function.[6] The major non-radioactive species present in doses of anti-[¹⁸F]FACBC has been identified as anti-1-amino-3-hydroxycyclobutane-1-carboxylic acid, highlighting the direct relevance of the parent compound discussed herein.[6]

Applications in Drug Discovery and Imaging

As previously mentioned, the most prominent application of this scaffold is in the development of the PET imaging agent Fluciclovine (¹⁸F-FACBC). This synthetic amino acid analog is taken up by cancer cells via amino acid transporters (primarily LAT1 and ASCT2), which are often upregulated in tumors.[13] Its utility has been particularly noted in imaging recurrent prostate cancer.[7]

More broadly, cyclobutane-constrained amino acids are valuable tools for probing ligand-receptor interactions. By incorporating these rigid structures into peptides, medicinal chemists can study the conformational requirements for biological activity, leading to the design of more potent and selective drugs.[3][14]

Conclusion

The systematic IUPAC nomenclature provides an essential framework for the unambiguous identification of the four stereoisomers of this compound. A thorough understanding of the rules governing priority, numbering, and stereochemical descriptors (cis/trans and R/S) is critical for researchers working with this and related conformationally constrained scaffolds. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the precise synthesis and characterization of such unique building blocks will remain a cornerstone of modern medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 13. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural, conformationally restricted amino acids have emerged as a pivotal class of building blocks in this endeavor. Their rigid structures allow for the precise orientation of pharmacophoric elements, leading to improved binding affinity and reduced off-target effects. Among these, cyclobutane-containing amino acids have garnered significant attention due to their unique three-dimensional architectures. This guide provides a comprehensive technical overview of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS Number: 1246809-40-4) , a versatile building block with significant potential in the development of next-generation therapeutics, particularly in the realm of targeted protein degradation.

Physicochemical Properties and Structural Elucidation

CAS Number: 1246809-40-4[1][2][3] Molecular Formula: C₅H₉NO₃[1][2][3] Molecular Weight: 131.13 g/mol [1][2][3]

The structure of this compound, featuring a strained four-membered ring, imparts significant conformational rigidity. This rigidity is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target. The presence of three key functional groups—an amino group, a hydroxyl group, and a carboxylic acid—provides multiple points for chemical modification and interaction with biological systems.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1246809-40-4 | [1][2][3] |

| Molecular Formula | C₅H₉NO₃ | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [2] |

| Storage | Room temperature | [2] |

Stereochemistry: A Critical Consideration

The stereochemical configuration of this compound is a critical determinant of its biological activity. The cyclobutane ring can exist as cis and trans diastereomers with respect to the amino and hydroxyl groups. While the CAS number 1246809-40-4 is assigned to the general structure, specific stereoisomers are often synthesized and utilized in drug discovery programs. For instance, the cis-(1s,3s) configuration has been noted in related structures.[5] The precise stereochemistry of the material being used must be confirmed through appropriate analytical techniques to ensure reproducibility and unambiguous structure-activity relationship (SAR) studies.

Synthesis and Manufacturing: Navigating the Synthetic Landscape

The synthesis of this compound and its stereoisomers presents a significant challenge due to the inherent ring strain of the cyclobutane core. Several synthetic strategies have been developed, often involving multi-step sequences with careful control of stereochemistry.

General Synthetic Approach: A Multi-step Strategy

A common approach to the synthesis of this class of compounds involves the use of protected intermediates to ensure regioselectivity and stereocontrol. A representative, though not exhaustive, synthetic workflow is outlined below. This conceptual pathway highlights the key transformations typically employed.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Protected Precursor (Illustrative)

The following protocol is an illustrative example for the synthesis of a protected precursor, which can then be further elaborated to yield the final compound. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and desired stereoisomer.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate

-

Reaction Setup: To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).

-

Reaction: The mixture is stirred at room temperature for 24 hours.

-

Boc Protection: The reaction mixture is cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and triethylamine (2.0 eq) are added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate.

Step 2: Stereoselective Reduction of the Ketone

-

Reaction Setup: The ketone from Step 1 (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol and cooled to -78°C.

-

Reduction: A reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The choice of reducing agent and conditions can influence the stereochemical outcome (cis vs. trans).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired protected cis/trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid ethyl ester.

Step 3: Deprotection

-

Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.

-

Isolation: The final product is isolated after removal of the solvent and purification, which may involve ion-exchange chromatography or recrystallization.

Characterization and Analytical Techniques

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Data (Expected)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the CH protons of the cyclobutane ring, the CH proton attached to the hydroxyl group, and broad signals for the amine and hydroxyl protons. The coupling constants between the cyclobutane protons can provide valuable information about the relative stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the amino and carboxyl groups, the carbon bearing the hydroxyl group, and the other two methylene carbons of the cyclobutane ring, in addition to the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band from the carboxylic acid is expected around 2500-3300 cm⁻¹.[6] The C=O stretching of the carboxylic acid will appear as a strong absorption between 1710 and 1760 cm⁻¹.[6] The O-H stretching of the alcohol and the N-H stretching of the amine will also be present, typically in the 3200-3600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule and would be expected to show a protonated molecular ion [M+H]⁺ at m/z 132.06.

-

Applications in Drug Development: A Key Building Block for Targeted Protein Degradation

This compound is designated as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

PROTACs: A New Therapeutic Modality

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Caption: The role of this compound as a linker component in a PROTAC.

The conformationally rigid cyclobutane scaffold of this compound makes it an excellent component for the linker region of PROTACs. The defined geometry of the linker is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a key determinant of degradation efficiency. The amino and carboxyl groups provide convenient handles for attaching the target-binding and E3 ligase-recruiting moieties, while the hydroxyl group can be used to fine-tune solubility and other pharmacokinetic properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane core, coupled with its trifunctional nature, provides a unique platform for the design of novel therapeutics with improved pharmacological profiles. Its emerging role in the rapidly advancing field of targeted protein degradation underscores its potential to contribute to the development of innovative medicines for a wide range of diseases. As research in this area continues to expand, the demand for well-characterized, stereochemically pure cyclobutane amino acids is expected to grow, further solidifying the importance of this unique chemical entity.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-AMino-3-hydroxycyclobutanecarboxylic acid | 1246809-40-4 [amp.chemicalbook.com]

- 4. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (1246809-40-4) for sale [vulcanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

The Unseen Architecture: A Technical Guide to the Conformational Analysis of Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane amino acids (CBAAs) represent a pivotal class of non-natural, conformationally constrained residues that offer medicinal chemists a powerful tool to sculpt the three-dimensional space of peptides and small molecules.[1][2] Their inherent rigidity, stemming from the strained four-membered ring, allows for the precise control of molecular topology, profoundly influencing biological activity, metabolic stability, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of CBAAs. We will delve into the nuanced world of cyclobutane puckering, the synergistic application of experimental methods—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and the predictive power of computational chemistry. By understanding the causal relationships between substitution patterns, conformational preferences, and resulting molecular properties, researchers can unlock the full potential of these unique building blocks in modern drug discovery.

Introduction: The Rationale for Rigidity in Drug Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor binding affinity and susceptibility to enzymatic degradation.[5][6] Introducing conformational constraints is a well-established strategy to overcome these limitations.[5][6][7] Cyclobutane amino acids have emerged as particularly valuable tools in this endeavor.[1][2] The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is significantly more rigid than larger cycloalkanes like cyclopentane and cyclohexane.[3] This rigidity can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[6]

Furthermore, the defined three-dimensional structure of CBAAs can be exploited to:

-

Improve Metabolic Stability: The strained ring can shield adjacent peptide bonds from proteolytic cleavage.[3]

-

Enhance Selectivity: By presenting pharmacophoric groups in a precise orientation, CBAAs can improve selectivity for a specific receptor subtype.[3]

-

Serve as Aryl Isosteres: The cyclobutane scaffold can mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties.[8]

-

Modulate Cell Permeability: The conformational constraint can influence the overall shape and polarity of a peptide, impacting its ability to cross cell membranes.[9]

Given these advantages, a thorough understanding of the factors that dictate the conformation of the cyclobutane ring is paramount for its rational application in drug design.

The Heart of the Matter: Cyclobutane Puckering

Unlike a planar square, which would suffer from severe eclipsing strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation to relieve this strain.[10][11] This puckering is the defining conformational feature of the cyclobutane ring. The ring exists in a dynamic equilibrium between two equivalent puckered conformations, rapidly interconverting through a planar transition state.

The degree of puckering is described by the puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle is approximately 29-35 degrees, with an inversion barrier of around 1.45 kcal/mol (508-518 cm⁻¹).[12][13][14]

Caption: Dynamic equilibrium between the two puckered conformations of the cyclobutane ring.

The introduction of substituents, particularly the amino and carboxyl groups of an amino acid, breaks the symmetry of the ring. This leads to non-equivalent puckered conformations, where substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions, making their analysis a central challenge.[15][16]

A Synergistic Approach: Experimental and Computational Analysis

A robust conformational analysis of cyclobutane amino acids relies on the integration of experimental data and theoretical calculations.[15][16][17] No single technique can provide a complete picture; instead, they offer complementary insights into the solid-state, solution-phase, and gas-phase behavior of these molecules.

Caption: Integrated workflow for the conformational analysis of cyclobutane amino acids.

Experimental Techniques: Capturing Molecular Reality

Principle: X-ray crystallography provides a precise, static snapshot of the molecule's conformation in the solid state.[18][19] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing bond lengths, bond angles, and dihedral angles with high accuracy.

Why it's crucial: It offers unambiguous determination of the solid-state conformation, including the puckering amplitude and the relative orientation of all substituents.[15][20] This information is invaluable for validating computational models and serves as a definitive structural proof.[15][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the cyclobutane amino acid derivative are grown, typically by slow evaporation of a suitable solvent system. This is often the most challenging step.

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Principle: NMR spectroscopy probes the local electronic environment of atomic nuclei (primarily ¹H and ¹³C) in solution.[21] Key parameters like chemical shifts (δ), coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to molecular conformation.

Why it's crucial: Unlike X-ray crystallography, NMR provides information about the average conformation and dynamics in solution, which is more relevant to biological systems.[22] For cyclobutanes, the analysis of proton-proton (¹H-¹H) coupling constants is particularly powerful for determining the puckering equilibrium.[22]

Key NMR Parameters for Cyclobutane Conformation:

| NMR Parameter | Information Provided | Rationale |

| Chemical Shifts (δ) | Provides information on the electronic environment of protons. Axial and equatorial protons have distinct chemical shifts.[23] | The puckered ring creates different shielding/deshielding environments for protons on opposite faces of the ring. |

| Vicinal Coupling Constants (³JHH) | Relates to the dihedral angle between two adjacent C-H bonds via the Karplus equation. | The magnitude of ³Jcis and ³Jtrans can be used to estimate the ring puckering angle and the preference for axial/equatorial substituent positions. |

| Long-Range Coupling (⁴JHH) | Four-bond couplings, especially ⁴Jeq-eq and ⁴Jax-ax, are highly dependent on the puckering and conformation.[22] | These couplings are transmitted through the sigma framework and are sensitive to the spatial relationship of the protons. |

| Nuclear Overhauser Effect (NOE) | Provides information on through-space proximity (< 5 Å) between protons. | Can be used to determine the relative stereochemistry and identify which protons are on the same face of the ring. |

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: The cyclobutane amino acid derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of ~5-10 mg/mL.

-

1D ¹H NMR: A standard 1D proton spectrum is acquired to identify all proton resonances.

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons separated by 2-4 bonds), allowing for the assignment of protons within the cyclobutane ring.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the relative orientation of substituents.

-

Data Analysis: Coupling constants are extracted from high-resolution 1D or 2D spectra. The observed J-values are then used, often in conjunction with computational models, to determine the population-weighted average conformation in solution.

Computational Methods: The Power of Prediction

Computational chemistry provides the theoretical framework to understand the energy landscape of cyclobutane conformations and to interpret experimental data.

Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[12] It can accurately predict molecular geometries, relative energies of different conformers, and the barrier to ring inversion.[12][13]

Why it's crucial: DFT allows for a systematic exploration of the potential energy surface.[24] Researchers can model different puckered conformations, calculate their relative stabilities (ΔG), and predict the puckering angle and inversion barrier.[12][25] This is essential for understanding why a particular conformation is preferred.[15][16]

Workflow: DFT Conformational Search

-

Input Structure Generation: Build an initial 3D model of the cyclobutane amino acid derivative.

-

Conformational Search: Systematically rotate key dihedral angles to generate a library of possible starting conformations.

-

Geometry Optimization: Each starting conformation is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger) to find the nearest local energy minimum.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for calculating Gibbs free energy.

-

Analysis: The relative energies of the stable conformers are compared to identify the global minimum and determine the equilibrium population of each conformer using the Boltzmann distribution.

Principle: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic view of conformational behavior in a simulated environment (e.g., in a box of water molecules).

Why it's crucial: While DFT provides static energy minima, MD simulations reveal the dynamic interplay between conformers, the time scales of their interconversion, and the influence of the solvent on conformational preferences.[26] This is particularly important when studying how a CBAA-containing peptide might behave in a physiological environment.

Application in Drug Design: From Conformation to Function

Understanding the conformational preferences of a cyclobutane amino acid is not merely an academic exercise; it directly informs molecular design. By strategically placing substituents, chemists can favor a specific puckered state that optimally presents key pharmacophoric elements to a biological target.

For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives found that an equatorial substituent at the C2 position significantly influences the ring's puckering preference.[15][16][17] This knowledge allows for the rational design of peptidomimetics where the side chain of the cyclobutane residue is locked into a desired spatial orientation.[9][27]

Conclusion

The conformational analysis of cyclobutane amino acids is a multifaceted discipline that requires a synergistic combination of high-resolution experimental techniques and sophisticated computational modeling. X-ray crystallography provides the ground truth in the solid state, while NMR spectroscopy offers invaluable insights into the dynamic equilibrium in solution. DFT and MD simulations provide the theoretical underpinning, allowing for the prediction of conformational preferences and the interpretation of experimental results. By mastering these techniques, researchers can harness the unique structural properties of the cyclobutane ring to design next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties | MDPI [mdpi.com]

- 6. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 7. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. researchgate.net [researchgate.net]

- 12. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

discovery and history of cyclobutane containing amino acids

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Cyclobutane-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-containing amino acids (CBAAs) represent a fascinating and increasingly important class of unnatural amino acids. Their inherent structural rigidity, stemming from the strained four-membered ring, offers a powerful tool for medicinal chemists and peptide scientists to enforce specific molecular conformations. This guide provides a comprehensive overview of the historical discovery, core synthetic strategies, detailed characterization methods, and modern applications of CBAAs in drug development and chemical biology. We delve into the causality behind key experimental choices, present detailed protocols for cornerstone synthetic transformations, and explore how the unique three-dimensional structure of the cyclobutane ring is leveraged to create novel therapeutics and research tools.

A Historical Perspective: From Natural Products to Designed Molecules

While the cyclobutane motif is found in a variety of natural products, the deliberate synthesis and study of amino acids incorporating this ring system is a more recent development.[1][2] An early example of a synthetic cyclobutane amino acid is detailed in a 1962 patent, which describes the preparation of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene.[3] However, the use of these strained carbocycles as synthetic intermediates and building blocks for bioactive molecules only began to flourish in the last four decades.[1][2] The initial impetus for their study was rooted in the desire to create conformationally constrained peptide mimics. Researchers hypothesized that by restricting the rotational freedom of the amino acid backbone or side chain, they could lock a peptide into its bioactive conformation, thereby increasing potency, selectivity, and metabolic stability.[4][5] This concept has proven to be exceptionally fruitful, establishing CBAAs as a cornerstone in the field of peptidomimetics and drug design.[6]

The Structural Uniqueness of the Cyclobutane Ring

The defining feature of a cyclobutane ring is its inherent strain and unique three-dimensional structure. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclopentane, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[7] This puckering creates distinct axial and equatorial positions for substituents, providing a rigid scaffold that can precisely orient pharmacophoric groups in three-dimensional space.[5]

This conformational rigidity is the primary reason for the utility of CBAAs in drug design. Incorporating a cyclobutane ring into a molecule reduces its conformational freedom, which can decrease the entropic penalty of binding to a biological target and lead to enhanced binding affinity.[5]

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3031499A - Amino acids containing a cyclobutane ring - Google Patents [patents.google.com]

- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Determining the Aqueous Solubility of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid for Drug Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (ACBC) is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Understanding its solubility characteristics is a prerequisite for its effective application in drug development. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the aqueous solubility of ACBC. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Critical Role of Solubility in Preformulation

Preformulation studies are the foundational phase of drug development, bridging the gap between drug discovery and formulation.[1][2][3][4] Within this phase, the determination of aqueous solubility is paramount. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in clinical trials.[5][6] For a novel amino acid analogue like this compound (ACBC), a thorough understanding of its solubility profile is essential before its incorporation into more complex molecular scaffolds or its development as a standalone therapeutic agent.

This guide will delineate the key factors influencing the solubility of ACBC and provide detailed protocols for its empirical determination. We will explore both kinetic and thermodynamic solubility, emphasizing the importance of each in different stages of the drug development pipeline.[7]

Physicochemical Properties of this compound:

-

Structure: A cyclobutane ring functionalized with an amino group, a carboxylic acid group, and a hydroxyl group. This structure suggests a high degree of polarity and the potential for significant hydrogen bonding, which are key influencers of aqueous solubility.[11]

Theoretical Framework: Factors Governing ACBC Solubility

The solubility of an amino acid like ACBC is not a single value but a function of its environment. The key factors influencing its solubility include pH, temperature, and the solid-state form of the compound (polymorphism).

The Profound Impact of pH

Amino acids are amphoteric molecules, containing both an acidic carboxylic acid group and a basic amino group.[12] The ionization state of these groups is pH-dependent, which in turn dictates the molecule's overall charge and its interaction with water.[13][14][15]

-

At Low pH (Acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is in its neutral form (-COOH). The molecule carries a net positive charge.

-

At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The net charge is zero. Amino acids typically exhibit their minimum solubility at the isoelectric point.[12][16]

-

At High pH (Basic): The amino group is in its neutral form (-NH₂), and the carboxylate group is deprotonated (-COO⁻). The molecule carries a net negative charge.

The solubility of ACBC is expected to be lowest at its pI and increase significantly as the pH moves away from this point in either the acidic or basic direction.[16] Therefore, determining the pKa values of the amino and carboxylic acid groups is a critical first step.

Thermodynamic vs. Kinetic Solubility

In drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility.[17][18]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[6][18] This measurement is typically performed using a crystalline solid and requires a longer incubation time to reach equilibrium.[19] It is a critical parameter for formulation development.[7]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[5][7][19] Precipitation is monitored over a shorter time frame. Kinetic solubility values are often higher than thermodynamic solubility because the compound may precipitate as a less stable, amorphous form or form a supersaturated solution.[18][20] While useful for early-stage discovery, it can be misleading if not followed up with thermodynamic measurements.[17]

Experimental Determination of Solubility and pKa

A multi-faceted experimental approach is recommended to fully characterize the solubility of ACBC. This involves determining its pKa values and then measuring its solubility across a range of pH values.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[21][22][23][24] This data is essential for predicting the pH-solubility profile.

Methodology:

-

Preparation of ACBC Solution: Accurately weigh and dissolve a known amount of ACBC in deionized water to create a solution of a known concentration (e.g., 1-10 mM).

-

System Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[25]

-

Acidic Titration:

-

Pipette a precise volume (e.g., 20 mL) of the ACBC solution into a beaker with a magnetic stirrer.

-

Adjust the initial pH to ~1.5-2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Begin titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be for the carboxylic acid group, and the second (pKa₂) will be for the amino group. These can be determined from the first and second derivatives of the titration curve.

-

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[26][27] It ensures that an equilibrium is established between the undissolved solid and the saturated solution.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation:

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[29]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF syringe filter).[30]

-

-

Quantification:

-

Analyze the concentration of ACBC in the clear filtrate using a validated analytical method. Since ACBC lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. Preferred methods include:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

-

Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.[31][32][33][34] This is a simple but can be a time-consuming method.[31]

-

-

Data Presentation:

The solubility data should be compiled into a table for clear comparison.

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | 25 | ||

| 4.0 | 25 | ||

| 6.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 | ||

| 12.0 | 25 | ||

| 7.4 | 37 |

Visualization of Experimental Workflows

Diagrams are essential for visualizing the logical flow of experimental protocols.

Caption: Workflow for pKa determination via potentiometric titration.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to determining the aqueous solubility of this compound. By first establishing the pKa values through potentiometric titration and then employing the gold-standard shake-flask method, researchers can build a comprehensive pH-solubility profile. This data is indispensable for making informed decisions in the drug development process, from lead optimization to formulation design. Further studies could investigate the solubility of ACBC in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its behavior in the gastrointestinal tract.

References

- 1. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 2. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]

- 3. ichapps.com [ichapps.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. This compound [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. echemi.com [echemi.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 17. ovid.com [ovid.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. enamine.net [enamine.net]

- 20. pharmatutor.org [pharmatutor.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. dissolutiontech.com [dissolutiontech.com]

- 28. bioassaysys.com [bioassaysys.com]

- 29. downloads.regulations.gov [downloads.regulations.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Total dissolved solids - Wikipedia [en.wikipedia.org]

- 32. alsglobal.com [alsglobal.com]

- 33. iccontrols.com [iccontrols.com]

- 34. cefns.nau.edu [cefns.nau.edu]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights to facilitate the structural elucidation of this important, non-canonical amino acid.

Introduction: The Structural Significance of a Constrained Scaffold

This compound is a fascinating synthetic amino acid that incorporates a strained cyclobutane ring. This rigid scaffold introduces conformational constraints that are of significant interest in medicinal chemistry for the design of peptides and small molecule therapeutics with specific three-dimensional topologies. The stereochemistry of the amino and hydroxyl groups relative to the carboxylic acid function dictates the molecule's overall shape and potential biological activity. This guide will focus on the spectroscopic properties of the cis and trans isomers, providing a framework for their unambiguous identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom and the stereochemical relationship between the substituents.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amino acids to allow for the exchange of labile protons (e.g., -OH, -NH₂, -COOH), which simplifies the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data is a prediction based on the known NMR properties of cyclobutane derivatives and related substituted amino acids. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the protons, which can result in complex splitting patterns.